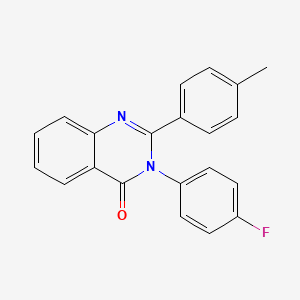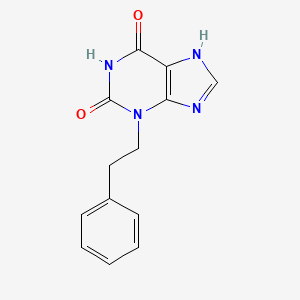
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a thiazolone derivative that has been synthesized through a multi-step process. In
作用機序
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is metabolized in the brain by MAO-B to form MPP+, which is a toxic metabolite that selectively damages dopamine-producing neurons in the substantia nigra. This damage leads to the development of Parkinson's disease-like symptoms in animal models.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopamine-producing neurons in the brain, which leads to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the development of Parkinson's disease-like symptoms in animal models. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one has been widely used in lab experiments to study the pathophysiology of Parkinson's disease. Its ability to selectively damage dopamine-producing neurons in the brain makes it a valuable tool in the study of this disorder. However, the use of this compound in lab experiments is limited by its neurotoxic effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the use of 5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of new drugs that can selectively target MAO-B without inducing neurotoxicity. Another potential direction is the use of this compound in the study of other neurodegenerative disorders that are characterized by the loss of dopamine-producing neurons in the brain. Additionally, future research may focus on the development of new animal models that can better mimic the pathophysiology of Parkinson's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. Its ability to selectively damage dopamine-producing neurons in the brain has made it a valuable tool in the study of Parkinson's disease. However, the use of this compound in lab experiments is limited by its neurotoxic effects, which can make it difficult to interpret the results of experiments. Future research may focus on the development of new drugs, animal models, and research directions that can better utilize the properties of this compound to advance our understanding of neurodegenerative disorders.
合成法
The synthesis of 5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde and thiosemicarbazide to form 3-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with chloroacetic acid to form 3-methoxybenzylidene-thiosemicarbazide. The final step involves the reaction of 3-methoxybenzylidene-thiosemicarbazide with pyrrolidine to form this compound.
科学的研究の応用
5-(3-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), which is an enzyme that is responsible for the breakdown of dopamine in the brain. This property has made this compound a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
特性
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-6-4-5-11(9-12)10-13-14(18)16-15(20-13)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZPUFHRQWNBKM-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)

![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)


![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)
![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

